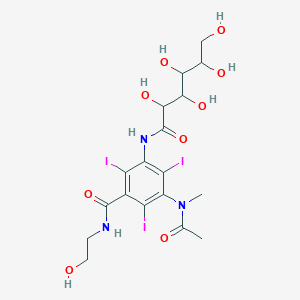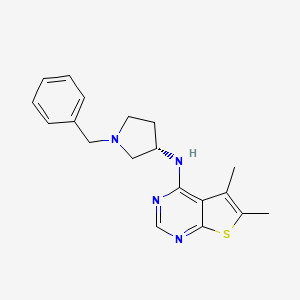![molecular formula C19H29NO7 B1244250 But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1244250.png)
But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol is a selective beta-1 adrenergic receptor blocker commonly used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. It is also used to reduce mortality following myocardial infarction. This compound is the fumarate salt form of metoprolol, which enhances its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of metoprolol involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield metoprolol. The fumarate salt is formed by reacting metoprolol with fumaric acid.
Industrial Production Methods: Industrial production of metoprolol fumarate typically follows the same synthetic route but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions: But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: Metoprolol can be oxidized to form various metabolites, primarily through the action of cytochrome P450 enzymes.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Metoprolol can undergo nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation: The primary metabolites include alpha-hydroxymetoprolol and O-demethylmetoprolol.
Reduction: Reduced forms of metoprolol are less common and typically not significant in biological systems.
Substitution: Substituted products depend on the nucleophile used in the reaction
Applications De Recherche Scientifique
But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and metabolism.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in cardiovascular diseases, including its role in reducing mortality and morbidity in heart failure and post-myocardial infarction patients.
Industry: Utilized in the development of extended-release formulations and combination therapies
Mécanisme D'action
But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This inhibition reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate, cardiac output, and blood pressure. The primary molecular targets are the beta-1 adrenergic receptors, and the pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway .
Comparaison Avec Des Composés Similaires
Atenolol: Another selective beta-1 blocker with similar therapeutic uses but different pharmacokinetic properties.
Bisoprolol: Known for its high selectivity for beta-1 receptors and longer half-life compared to metoprolol.
Carvedilol: A non-selective beta-blocker with additional alpha-blocking activity, used in heart failure management.
Uniqueness: But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol is unique in its balance of selectivity and pharmacokinetic profile, making it suitable for both acute and chronic management of cardiovascular conditions. Its fumarate salt form enhances its solubility and stability, providing an advantage in formulation development .
Propriétés
Formule moléculaire |
C19H29NO7 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3.C4H4O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
VHYHYBWPDPBYTJ-WLHGVMLRSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(3-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B1244174.png)
![(2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1244176.png)



![phenyl (2S,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244182.png)

![(2S)-5-(diaminomethylideneamino)-2-[5-[6-(dimethylamino)purin-9-yl]pentoxycarbonylamino]pentanoic acid](/img/structure/B1244185.png)
![(1R,2R)-2-[(1R)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1244186.png)



